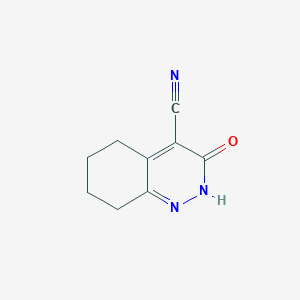

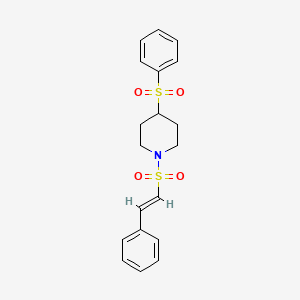

3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-Hydroxy-5,6,7,8-tetrahydrocinnoline-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis which can provide insight into the chemical behavior and properties of similar structures. The first paper describes the synthesis of 4-hydroxy-1H-indole-2-carbonitrile, a compound that shares the indole core with cinnoline but differs in the substitution pattern and the presence of a hydroxy group instead of a nitrile at the 4-position . The second paper discusses the synthesis of a series of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, which are structurally related to cinnoline derivatives and provide insight into the reactivity of such systems .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with high overall yields. For instance, the synthesis of 4-hydroxy-1H-indole-2-carbonitrile is achieved through a three-step process starting from a commercially available tetrahydroindolone, involving cyanation and halogenation/dehydrohalogenation steps, resulting in an 84% overall yield . This suggests that the synthesis of this compound could potentially be developed through similar strategies, optimizing conditions for the cyanation and functional group manipulations specific to the cinnoline scaffold.

Molecular Structure Analysis

While the molecular structure of this compound is not directly analyzed in the provided papers, the structures of related compounds suggest that the cinnoline core would contribute to the molecule's rigidity and the presence of heteroatoms would influence its electronic properties. The indole and pyrrolopyridine derivatives discussed in the papers indicate that the nitrogen atoms in the heterocyclic rings can act as sites for further functionalization and may affect the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to this compound, but they do describe reactions involving similar heterocyclic nitriles. For example, the conversion of 4-hydroxy-1H-indole-2-carbonitrile into a positive inotrope indicates that such compounds can be used as intermediates in the synthesis of biologically active molecules . The reactivity of the amino group in the pyrrolopyridine derivatives with alcohols in the presence of an acid catalyst suggests that the amino and nitrile groups in cinnoline derivatives could also be reactive sites for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of structurally related compounds. The presence of hydroxy and nitrile groups is likely to influence the compound's solubility in various solvents, its boiling and melting points, and its stability. The papers do not provide specific data on these properties, but the high yields reported in the synthesis of related compounds suggest that they are stable under the reaction conditions used . The electronic properties of the heterocyclic core, as well as the substituents, would also affect the compound's reactivity and potential applications in medicinal chemistry or as an intermediate in organic synthesis.

Future Directions

The successful microwave-induced reaction of the cinnoline derivative inside the biocompatible sporopollenin microreactors opens up intriguing applications in materials and pharmaceutical sciences . Both the pure cinnoline and cinn-loaded sporopollenin microcapsules show promising antibacterial activity against Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus (Gram-negative) human pathogenic bacterial strains , indicating potential future directions in antibacterial drug development.

properties

IUPAC Name |

3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-7-6-3-1-2-4-8(6)11-12-9(7)13/h1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLPLBCAXNPUCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NNC(=O)C(=C2C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017695.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B3017699.png)

![3-benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B3017700.png)

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3017701.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B3017704.png)

![N-(4-{3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)acetamide](/img/structure/B3017706.png)

![[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B3017708.png)

![2-Chloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine;hydrochloride](/img/structure/B3017710.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3017713.png)

![9-(4-chlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3017714.png)